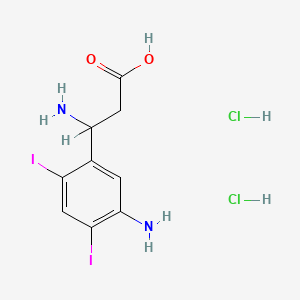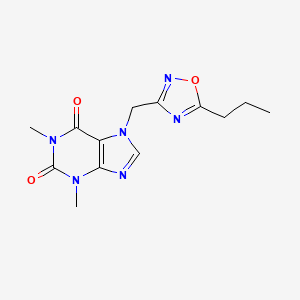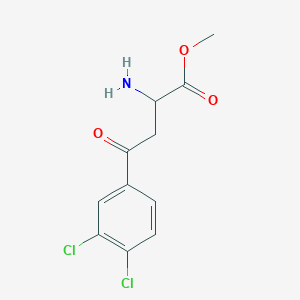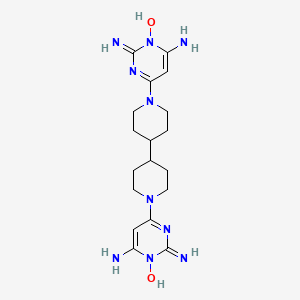
4,4'-(4,4'-Bipyridine-1,1'-diyl)bis(2,6-diaminopyrimidine 1-oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) is a complex organic compound featuring a bipyridine core linked to two diamino-pyrimidine oxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) typically involves a multi-step process:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bipyridine structure.
Attachment of Diaminopyrimidine Groups: The next step involves the introduction of the diaminopyrimidine groups. This can be achieved through nucleophilic substitution reactions where the bipyridine core reacts with a suitable diaminopyrimidine precursor.
Oxidation: The final step is the oxidation of the pyrimidine groups to form the 1-oxide. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the pyrimidine oxide groups, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the pyrimidine oxides back to their parent amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxides, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology
In biological research, this compound can be used as a probe to study the interactions between nucleic acids and small molecules. Its structure allows it to intercalate between DNA bases, making it useful in the study of DNA-binding proteins and enzymes.
Medicine
Potential medical applications include its use as a scaffold for the development of new drugs. Its ability to interact with biological macromolecules makes it a candidate for drug design, particularly in targeting specific proteins or nucleic acids.
Industry
In industry, this compound can be used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism by which 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) exerts its effects is largely dependent on its ability to form stable complexes with metal ions and its interaction with biological macromolecules. The bipyridine core can coordinate with metal ions, while the pyrimidine oxide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine compound without the additional pyrimidine oxide groups.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenanthroline: A related compound with a similar ability to coordinate with metal ions.
Uniqueness
What sets 4,4’-(4,4’-Bipyridine-1,1’-diyl)bis(2,6-diaminopyrimidine 1-oxide) apart is its combination of the bipyridine core with the pyrimidine oxide groups. This unique structure allows for a broader range of interactions and applications, particularly in the fields of coordination chemistry and biological research.
Properties
CAS No. |
83540-14-1 |
|---|---|
Molecular Formula |
C18H28N10O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-[4-[1-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperidin-4-yl]piperidin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine |
InChI |
InChI=1S/C18H28N10O2/c19-13-9-15(23-17(21)27(13)29)25-5-1-11(2-6-25)12-3-7-26(8-4-12)16-10-14(20)28(30)18(22)24-16/h9-12,21-22,29-30H,1-8,19-20H2 |
InChI Key |
ZEIBDWYAVUWELU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C3=NC(=N)N(C(=C3)N)O)C4=NC(=N)N(C(=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



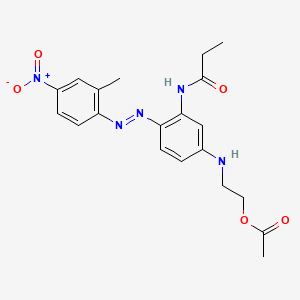


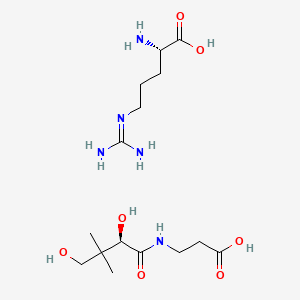
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

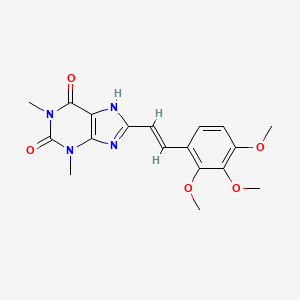

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
